2,4,5,6-Tetrahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C7H9N It is a derivative of pyrrole, featuring a fused cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For instance, the use of metal catalysts such as ruthenium or copper in the presence of suitable bases can facilitate the formation of pyrrole derivatives . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrole derivatives.
Substitution: N-substitution reactions are common, where alkyl or acyl groups replace hydrogen atoms on the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrroles and tetrahydropyrroles, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It has potential therapeutic applications, including as inhibitors of viral replication and anti-inflammatory agents
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits viral replication by binding to viral core proteins, preventing the encapsidation of viral RNA . In anti-inflammatory applications, it inhibits the activation of nuclear factor kappa-B (NF-κB) by blocking IκB kinase activities, thereby reducing the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
2-Substituted-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Known for its anti-inflammatory properties.
2-Phenyl-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Used in the synthesis of polysubstituted pyrroles.
Uniqueness: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-8-5-7(6)3-1/h4-5,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHYOYHHMPFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.